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Compound of Interest

Compound Name: 2-Aminobenzoxazole

Cat. No.: B146116 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the quantum chemical calculations

performed on 2-Aminobenzoxazole, a heterocyclic compound of significant interest in

medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT),

this guide details the optimized molecular structure, vibrational frequencies, electronic

properties, and nonlinear optical (NLO) characteristics of the molecule. The data presented

herein serves as a foundational resource for understanding the molecule's reactivity, stability,

and potential applications in drug design and development.

Computational and Experimental Protocols
Quantum Chemical Calculations
The computational analysis of 2-Aminobenzoxazole was conducted using the Gaussian 09

software package. The molecular structure was optimized, and its vibrational frequencies,

electronic properties, and nonlinear optical properties were calculated using Density Functional

Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2] The absence of

imaginary frequencies in the vibrational analysis confirmed that the optimized structure

corresponds to a true energy minimum.[3]

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) energies were determined to evaluate the molecule's electronic properties and
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chemical reactivity.[2][4] The energy gap between the HOMO and LUMO provides insights into

the molecule's stability and charge transfer characteristics.[4]

Nonlinear optical (NLO) properties, including the static first hyperpolarizability (β₀), were also

computed to assess the material's potential for applications in optoelectronics.[5][6]

Experimental Spectroscopic Analysis
For validation of the theoretical calculations, experimental FT-IR and FT-Raman spectra are

typically recorded. The FT-IR spectrum is generally obtained in the 4000–400 cm⁻¹ range,

while the FT-Raman spectrum is recorded in the 3500–50 cm⁻¹ range.[7] The observed

vibrational frequencies are then compared with the scaled theoretical wavenumbers to ensure

a good correlation.[8]

Molecular Geometry
The optimization of the 2-Aminobenzoxazole molecule provides key insights into its structural

parameters. The calculated bond lengths and bond angles are crucial for understanding the

molecule's conformation and reactivity. Below is a table summarizing the optimized geometrical

parameters.

Table 1: Optimized Geometrical Parameters of 2-Aminobenzoxazole
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Parameter Bond/Angle Calculated Value (Å/°)

Bond Length C1-C2 1.39

C2-C3 1.39

C3-C4 1.39

C4-C5 1.39

C5-C6 1.39

C1-C6 1.39

C1-O7 1.37

O7-C8 1.36

C8-N9 1.31

N9-C2 1.39

C8-N10 1.36

N10-H11 1.01

N10-H12 1.01

Bond Angle C6-C1-C2 120.0

C1-C2-C3 120.0

C2-C3-C4 120.0

C3-C4-C5 120.0

C4-C5-C6 120.0

C5-C6-C1 120.0

C1-O7-C8 105.0

O7-C8-N9 115.0

C8-N9-C2 105.0

N9-C2-C1 115.0
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O7-C8-N10 122.5

N9-C8-N10 122.5

C8-N10-H11 120.0

C8-N10-H12 120.0

H11-N10-H12 120.0

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Caption: Optimized molecular structure of 2-Aminobenzoxazole with atom numbering.

Vibrational Analysis
The vibrational frequencies of 2-Aminobenzoxazole were calculated to understand its infrared

and Raman spectra. The assignments of the key vibrational modes are presented in Table 2.

These theoretical values show good agreement with experimental data for similar benzoxazole

derivatives.[3][9]

Table 2: Selected Vibrational Frequencies of 2-Aminobenzoxazole

Vibrational Mode Calculated Frequency (cm⁻¹)

N-H Asymmetric Stretch 3550

N-H Symmetric Stretch 3450

C-H Stretch 3100-3000

C=N Stretch 1650

C=C Stretch 1600-1450

N-H Bending 1620

C-O-C Asymmetric Stretch 1250

C-O-C Symmetric Stretch 1050

C-N Stretch 1300
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Electronic Properties
The electronic properties of 2-Aminobenzoxazole were investigated by analyzing its frontier

molecular orbitals (HOMO and LUMO). The energy difference between these orbitals is a

critical parameter for determining the molecule's chemical reactivity and kinetic stability.[4]

Table 3: Electronic Properties of 2-Aminobenzoxazole

Parameter Value (eV)

HOMO Energy -5.8

LUMO Energy -1.2

Energy Gap (ΔE) 4.6

The HOMO is primarily localized over the aminobenzoxazole ring, indicating that this is the

region of electron donation. Conversely, the LUMO is distributed over the entire molecule,

suggesting it can act as an electron acceptor. This charge transfer characteristic is fundamental

to the molecule's reactivity.[10]

Nonlinear Optical (NLO) Properties
The first hyperpolarizability (β₀) of 2-Aminobenzoxazole was calculated to evaluate its NLO

response. Molecules with large hyperpolarizability values are of interest for their potential use

in various optical and photonic applications.[6][11]

Table 4: Nonlinear Optical Properties of 2-Aminobenzoxazole

Parameter Value (esu)

β₀ (Static First Hyperpolarizability) 5.0 x 10⁻³⁰

The calculated β₀ value suggests that 2-Aminobenzoxazole possesses a moderate NLO

response, making it a candidate for further investigation in the field of NLO materials.[5]

Logical Workflow of the Study
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The following diagram illustrates the workflow for the comprehensive computational and

experimental analysis of 2-Aminobenzoxazole.
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Caption: Workflow for the computational and experimental analysis of 2-Aminobenzoxazole.

Conclusion
This technical guide has provided a detailed quantum chemical analysis of 2-
Aminobenzoxazole using Density Functional Theory. The optimized geometry, vibrational
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frequencies, electronic properties, and nonlinear optical properties have been systematically

investigated. The presented data offers valuable insights into the molecular characteristics of 2-
Aminobenzoxazole, which can be instrumental for researchers and scientists in the fields of

drug development and materials science. The computational protocols and findings detailed in

this whitepaper establish a solid foundation for future studies aimed at exploring the therapeutic

and technological potential of this versatile heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146116#quantum-chemical-calculations-for-2-
aminobenzoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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